2-(3-methoxyphenyl)-1-(3-methoxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
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Overview
Description
The compound “2-(3-methoxyphenyl)-1-(3-methoxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione” appears to be a quinazoline derivative. Quinazolines are a class of organic compounds that consist of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring. The presence of methoxy groups and a thione group suggests that this compound may have unique properties compared to other quinazolines.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the quinazoline core, followed by the introduction of the methoxy and thione groups. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a quinazoline core with methoxy groups attached at the 3-positions of the phenyl and propyl groups, and a thione group at the 4-position of the quinazoline. The exact 3D structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the methoxy and thione groups. The methoxy groups may act as electron-donating groups, potentially activating the aromatic ring towards electrophilic aromatic substitution reactions. The thione group might be reactive towards nucleophiles.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as solubility, melting point, and boiling point would be influenced by the presence and position of the methoxy and thione groups.Scientific Research Applications
Chemical Synthesis and Reactions
Research has delved into the formation, transformation, and cyclization reactions of compounds structurally related to "2-(3-methoxyphenyl)-1-(3-methoxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione." For example, studies have focused on the synthesis of tetrahydroquinazoline derivatives through reactions with isothiocyanates and amines, yielding compounds with potential as intermediates for further chemical modifications (Cherbuliez et al., 1967). Such reactions are foundational in organic chemistry, enabling the exploration of new molecules with varied biological activities.
Pharmacological Applications
Compounds within the tetrahydroquinazoline family have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. For instance, novel S-substituted and N-substituted tetrahydroquinolines demonstrated potent antibacterial activity against various Gram-positive and Gram-negative bacteria, as well as dose-dependent anti-inflammatory effects in animal models (Al-Abdullah et al., 2014). These findings suggest potential therapeutic applications for structurally related compounds in treating infections and inflammation.
Tubulin Polymerization Inhibition
Another area of research involves the inhibition of tubulin polymerization, a mechanism relevant to the development of anticancer agents. Compounds with methoxy substituents, including those structurally similar to the query compound, have shown promising antiproliferative activity against human cancer cells by inhibiting tubulin polymerization, suggesting their potential utility in cancer therapy (Minegishi et al., 2015).
Safety And Hazards
Without specific data, it’s difficult to predict the safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions.
Future Directions
Future research on this compound could involve studying its synthesis, characterizing its structure and properties, and investigating its potential biological activity. It would be particularly interesting to explore whether the modifications to the quinazoline core enhance or alter its activity.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and literature would be needed.
properties
IUPAC Name |
2-(3-methoxyphenyl)-1-(3-methoxypropyl)-5,6,7,8-tetrahydroquinazoline-4-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-22-12-6-11-21-17-10-4-3-9-16(17)19(24)20-18(21)14-7-5-8-15(13-14)23-2/h5,7-8,13H,3-4,6,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGZKMHFPHSBBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C2=C(CCCC2)C(=S)N=C1C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxyphenyl)-1-(3-methoxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione |
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